

Comparing reaction kinetics of different TCO linkers

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A Comprehensive Guide to the Reaction Kinetics of TCO Linkers for Bioorthogonal Chemistry

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of a suitable linker is critical for experimental success. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is renowned for its exceptional speed and specificity.^{[1][2]} However, not all TCO linkers are created equal. Their structural nuances lead to significant differences in reaction kinetics, which can be pivotal for applications ranging from in vivo imaging to the development of antibody-drug conjugates (ADCs).

This guide provides an objective comparison of the reaction kinetics of various TCO linkers, supported by experimental data, to inform the selection of the most appropriate linker for your specific research needs.

Performance Comparison of TCO Linkers

The reactivity of TCO linkers in the iEDDA reaction is typically quantified by the second-order rate constant (k_2). A higher k_2 value indicates a faster reaction. Several factors influence this rate, including the stereochemistry of the substituent on the TCO ring and the degree of ring strain.

Axial vs. Equatorial Isomers

Substituents on the TCO ring can be in either an axial or equatorial position. The axial isomer is generally more strained and, consequently, more reactive than its equatorial counterpart.[3] Density functional theory (DFT) calculations have shown the axial isomer of a functionalized TCO to be higher in energy, leading to a lower activation barrier for the reaction.[3] Experimental data confirms this, with the axial isomer of 5-hydroxy-trans-cyclooctene reacting with 3,6-dipyridyl-s-tetrazine approximately four times faster than the equatorial isomer.[3]

Ring Strain and Fused Ring Systems

Increasing the inherent ring strain of the TCO molecule can dramatically accelerate the reaction rate. This has been effectively demonstrated with the development of TCOs that have a cis-fused ring, forcing the eight-membered ring into a highly strained "half-chair" conformation.[4] For example, (E)-bicyclo[6.1.0]non-4-ene (sTCO) is reported to be 160 times more reactive than the parent TCO.[4] Another example, a dioxolane-fused TCO (d-TCO), also exhibits significantly enhanced reactivity.[5]

Quantitative Data Summary

The following table summarizes the second-order rate constants for various TCO linkers reacting with different tetrazines. It is important to note that reaction conditions, such as solvent and temperature, can influence these rates.

TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Solvent	Temperature (°C)	Reference
Equatorial-5-hydroxy-TCO	3,6-dipyridyl-s-tetrazine	$22,600 \pm 40$	Aqueous Media	Not Specified	[3]
Axial-5-hydroxy-TCO	3,6-dipyridyl-s-tetrazine	$80,200 \pm 200$	Aqueous Media	Not Specified	[3]
d-TCO (anti-diastereomer)	Water-soluble 3,6-dipyridyl-s-tetrazine	$318,000 \pm 2900$	Water	25	[5]
TCO	3,6-di-(2-pyridyl)-1,2,4,5-tetrazine	26,000	PBS (pH 7.4)	37	[6]
TCO	3,6-diphenyl-s-tetrazine	3100	Methanol	25	[5]
sTCO	3,6-diphenyl-s-tetrazine	$\sim 496,000$ (160x faster than TCO)	Methanol	25	[4][5]
TCO	Hydrogen substituted tetrazine	30,000	PBS (pH 7.4)	37	[6]

Note: The reactivity of TCO linkers is also dependent on the substituents on the tetrazine reaction partner. Electron-withdrawing groups on the tetrazine ring generally accelerate the reaction.[6][7]

Experimental Protocol: Determination of Second-Order Rate Constants

The following is a generalized protocol for determining the second-order rate constant of a TCO-tetrazine reaction using stopped-flow spectrophotometry. This method is suitable for fast

reactions and works by monitoring the disappearance of the characteristic absorbance of the tetrazine over time.[\[6\]](#)[\[8\]](#)

Materials:

- TCO linker of interest
- Tetrazine derivative (with a distinct absorbance, often between 510-550 nm)[\[2\]](#)
- Appropriate solvent (e.g., PBS pH 7.4, Methanol, Dioxane)[\[6\]](#)[\[9\]](#)
- Stopped-flow spectrophotometer

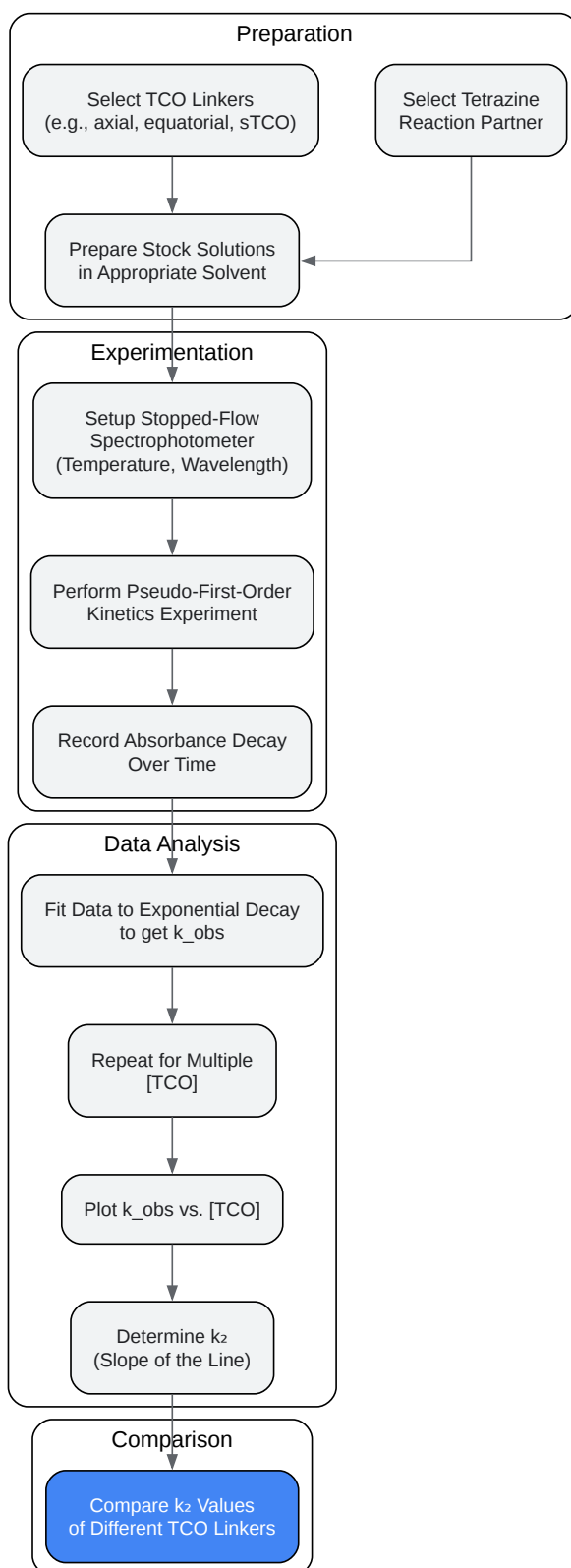
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the TCO linker in the chosen solvent.
 - Prepare a stock solution of the tetrazine derivative in the same solvent. The concentration should be such that its absorbance is within the linear range of the spectrophotometer.
- Experimental Setup:
 - Set the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
[\[6\]](#)[\[9\]](#)
 - Set the spectrophotometer to monitor the wavelength of maximum absorbance for the tetrazine.
- Kinetic Measurement:
 - Load one syringe of the stopped-flow instrument with the tetrazine solution.
 - Load the other syringe with the TCO solution, using a concentration that is in large excess (at least 10-fold) of the tetrazine concentration to ensure pseudo-first-order kinetics.

- Rapidly mix the two solutions in the instrument's mixing chamber and initiate data acquisition.
- Record the decrease in absorbance of the tetrazine over time until the reaction is complete.
- Data Analysis:
 - Fit the absorbance vs. time data to a single exponential decay function to obtain the observed rate constant (k_{obs}).
 - Repeat the experiment with several different concentrations of the TCO linker (while keeping the tetrazine concentration constant).
 - Plot the obtained k_{obs} values against the corresponding TCO concentrations.
 - The slope of the resulting linear plot represents the second-order rate constant (k_2).

Logical Workflow for Kinetic Analysis

The following diagram illustrates the workflow for determining and comparing the reaction kinetics of different TCO linkers.

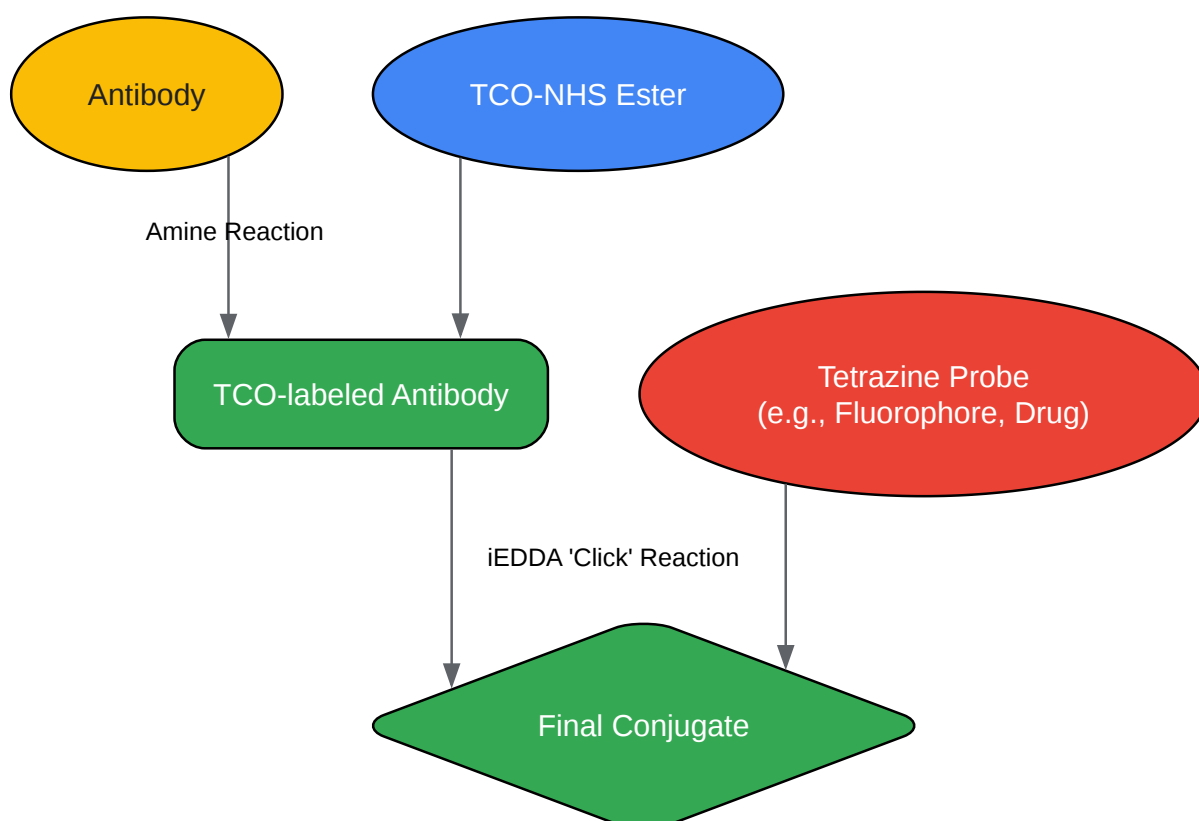


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Caption: Workflow for kinetic analysis of TCO linkers.

Signaling Pathway and Experimental Workflow

The reaction between a TCO linker and a tetrazine is not a signaling pathway but a chemical reaction. The diagram below illustrates the general experimental workflow for a bioconjugation application, such as antibody labeling, followed by the "click" reaction.



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Caption: Experimental workflow for TCO-tetrazine bioconjugation.

Conclusion

The choice of TCO linker has a profound impact on the efficiency of bioorthogonal labeling experiments. For applications requiring extremely rapid kinetics, such as in vivo imaging with low concentrations of reagents, highly strained linkers like sTCO or the axial isomers of substituted TCOs are preferable.^{[5][10]} However, it is also important to consider the stability of the TCO linker, as some highly reactive derivatives may be more prone to isomerization to their

unreactive cis-cyclooctene form.[1][10] By understanding the kinetic differences between these linkers, researchers can better optimize their experimental designs for successful outcomes.

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